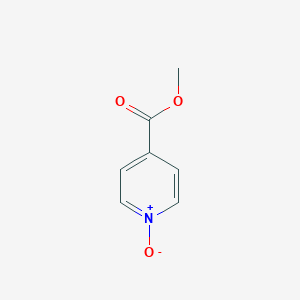

Methylisonicotinate-N-oxide

Description

The exact mass of the compound 4-(Methoxycarbonyl)pyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNXRNOZMUURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284844 | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-38-8 | |

| Record name | 3783-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3783-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisonicotinate-N-oxide, the N-oxidized derivative of methyl isonicotinate, is a valuable building block in medicinal chemistry and drug development. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, enhancing its utility as a synthetic intermediate. This modification can influence the molecule's polarity, solubility, and metabolic stability, making it a key component in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis of this compound from methyl isonicotinate, focusing on common and effective oxidative methods.

Synthetic Approaches: A Comparative Overview

The N-oxidation of pyridines is a well-established transformation in organic synthesis. The most common methods involve the use of peroxy acids, which act as electrophilic oxygen donors to the nucleophilic nitrogen atom of the pyridine ring. These can be used directly or generated in situ. The choice of oxidizing agent and reaction conditions can influence the yield, purity, and scalability of the synthesis. Below is a summary of representative methods applicable to the synthesis of this compound.

| Oxidizing Agent | Co-reagent/Solvent | Typical Temperature | Typical Reaction Time | Reported Yield (for similar pyridines) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 20-26 hours | ~90%[1] |

| Peracetic Acid | Acetic Acid | 85 °C | 1 hour | 78-83%[2] |

| Hydrogen Peroxide | Acetic Acid | Room Temperature to 50 °C | 1.5-24 hours | High (unspecified)[3] |

| Urea-Hydrogen Peroxide (UHP) | Methanol/Methyltrioxorhenium (MTO) catalyst | Room Temperature | 2.5 hours | High (unspecified) |

Experimental Workflow

The general workflow for the synthesis of this compound involves the reaction of the starting material with an oxidizing agent, followed by workup and purification steps to isolate the final product.

References

An In-depth Technical Guide to the Synthesis of Methylisonicotinate-N-oxide Using Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylisonicotinate-N-oxide, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is the synthetic route utilizing hydrogen peroxide as an oxidant, a method favored for its environmental advantages and operational simplicity. This guide details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the successful and efficient synthesis of this compound.

Introduction

This compound, also known as 4-methoxycarbonylpyridine-N-oxide, is a heterocyclic compound with significant applications in organic synthesis. The introduction of the N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its utility as a building block in the development of novel pharmaceuticals and functional materials. The oxidation of the nitrogen atom in the pyridine ring of methyl isonicotinate is a key transformation, and the use of hydrogen peroxide (H₂O₂) as the oxidant offers a "green" alternative to traditional oxidizing agents.

Reaction Mechanism and Signaling Pathway

The N-oxidation of pyridine derivatives, such as methylisonicotinate, with hydrogen peroxide typically proceeds via a nucleophilic attack of the pyridine nitrogen on an activated oxygen species derived from hydrogen peroxide. In the presence of an acid catalyst, such as acetic acid, hydrogen peroxide is protonated to form an activated complex, which is more susceptible to nucleophilic attack.

The general mechanism can be visualized as follows:

Caption: General mechanism of pyridine N-oxidation with H₂O₂ in an acidic medium.

Experimental Protocols

Synthesis of this compound

Materials:

-

Methylisonicotinate (1.0 eq)

-

Glacial Acetic Acid (approx. 5 mL per gram of methylisonicotinate)

-

30% Hydrogen Peroxide (approx. 0.9 mL per gram of methylisonicotinate)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane or Chloroform for extraction

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvent for column chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylisonicotinate in glacial acetic acid.

-

To this solution, slowly add 30% hydrogen peroxide. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A solvent system of methanol in dichloromethane (e.g., starting from 1% and gradually increasing to 5% methanol) is often effective for the elution of pyridine-N-oxides.

-

Collect the fractions containing the pure product (monitor by TLC) and evaporate the solvent to yield pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the reaction parameters and reported yields for the N-oxidation of a pyridine derivative closely related to methylisonicotinate, providing a benchmark for expected outcomes.

| Starting Material | Oxidant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxypyridine | 30% H₂O₂ | Acetic Acid | Reflux | 24 | 88 | CN115160220A |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Colorless to light yellow solid |

| CAS Number | 3783-38-8 |

Published crystal structure data for methyl isonicotinate 1-oxide confirms a monoclinic crystal system with space group P21/c.

Alternative Synthetic Methods

While the hydrogen peroxide/acetic acid system is a robust method, other catalytic systems have been reported for the N-oxidation of pyridines and may be applicable to methylisonicotinate.

| Catalyst | Oxidant | Solvent | Key Advantages |

| Methyltrioxorhenium (MTO) | H₂O₂ or Urea-Hydrogen Peroxide | Methanol, Dichloromethane | High efficiency at low catalyst loadings. |

| Titanosilicate (e.g., Ti-MWW) | H₂O₂ | Various | High selectivity and catalyst reusability. |

| Maleic Anhydride Derivatives | H₂O₂ | Water | Metal-free, recyclable catalyst system. |

Conclusion

The synthesis of this compound using hydrogen peroxide in acetic acid is an effective and environmentally conscious method. This guide provides a detailed protocol, based on established procedures for similar substrates, to enable researchers to produce this valuable compound. The provided workflow and data tables offer a practical framework for laboratory synthesis. Further optimization of reaction conditions and exploration of alternative catalytic systems may lead to even more efficient and sustainable synthetic routes.

Spectroscopic Characterization of Methylisonicotinate-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methylisonicotinate-N-oxide. Due to the limited availability of published spectroscopic data for this specific compound, this guide synthesizes information from related molecules, particularly pyridine N-oxides and methyl isonicotinate, to predict and describe its spectroscopic properties. Detailed, generalized experimental protocols for key analytical techniques are also provided.

Introduction

This compound, also known as 4-(methoxycarbonyl)pyridine N-oxide, is a derivative of methyl isonicotinate. The introduction of an N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its chemical reactivity and potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior. This guide covers the expected characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its structural analogues.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.1 - 8.3 | Doublet | 2H |

| H-3, H-5 | 7.2 - 7.4 | Doublet | 2H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O | 164 - 166 | ||

| C-4 | 145 - 148 | ||

| C-2, C-6 | 138 - 140 | ||

| C-3, C-5 | 125 - 127 | ||

| -OCH₃ | 52 - 54 |

Note: Predicted values are based on data for pyridine N-oxide and methyl nicotinate. Actual values may vary.[1][2]

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (methyl) | 2950 - 2850 | Medium |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C, C=N (aromatic ring) | 1600 - 1450 | Medium-Strong |

| N-O stretch | 1200 - 1300 | Strong |

| C-O (ester) | 1250 - 1000 | Strong |

Note: The N-O stretching frequency is a key characteristic of N-oxides.[3][4][5]

Table 3: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~260-280 | Moderate |

| Water | ~255-275 | Moderate |

Note: Pyridine N-oxides typically exhibit a strong absorption band in this region due to π → π transitions.*[6][7]

Table 4: Predicted Mass Spectrometry Fragmentation

| Ion | Predicted m/z | Comment |

| [M+H]⁺ | 154.05 | Protonated molecular ion |

| [M]⁺˙ | 153.05 | Molecular ion |

| [M-O]⁺˙ | 137.05 | Loss of oxygen, characteristic of N-oxides[8] |

| [M-OCH₃]⁺ | 122.04 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 94.04 | Loss of carbomethoxy radical |

Note: The molecular weight of this compound (C₇H₇NO₃) is 153.14 g/mol .[9] The loss of an oxygen atom (16 Da) is a diagnostic fragmentation pattern for N-oxides in mass spectrometry.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific solvent.

-

Acquire a standard ¹H NMR spectrum with the following typical parameters:

-

Spectral width: -2 to 12 ppm

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Spectral width: 0 to 200 ppm

-

Pulse angle: 45 degrees

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Use the same solvent as a reference blank.

Data Acquisition:

-

Record the baseline with the reference solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern. A key fragment to look for is the loss of oxygen ([M+H-16]⁺).[8]

Data Processing:

-

Analyze the mass spectra to identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. academic.oup.com [academic.oup.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. Analysis of the Near Ultraviolet Absorption Spectrum of Pyridine N-Oxide Vapor | Scilit [scilit.com]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl isonicotinate N-oxide [oakwoodchemical.com]

Technical Guide: Spectroscopic Data of Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) data for Methylisonicotinate-N-oxide, a key chemical intermediate. Due to the limited availability of directly published complete datasets, this guide also includes a detailed synthesis protocol and an analysis of expected spectral characteristics based on related compounds.

Introduction

This compound, also known as methyl pyridine-4-carboxylate 1-oxide, is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and the characterization of its derivatives. This document compiles and analyzes the available ¹H and ¹³C NMR data and provides a detailed experimental protocol for its synthesis.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of methyl isonicotinate. The following protocol is adapted from a published procedure.[1]

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Procedure: In a flame-dried flask, methyl isonicotinate (1.8 mL, 15.2 mmol) and m-chloroperoxybenzoic acid (m-CPBA) (6.8 g, 30.4 mmol) are dissolved in dry dichloromethane (150 mL).[1] The reaction mixture is stirred at room temperature for 24 hours.[1] Following the reaction, the solution is concentrated under reduced pressure. The resulting residue is purified by chromatography on silica gel using a mobile phase of 1–4% (v/v) acetone in dichloromethane to yield the final product as a white solid.[1]

NMR Spectroscopic Data

¹H NMR Data (Expected)

The introduction of the N-oxide functionality is expected to deshield the alpha-protons (H-2 and H-6) and to a lesser extent the beta-protons (H-3 and H-5) compared to the parent methyl isonicotinate.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.1 - 8.3 | Doublet | ~7 | 2H |

| H-3, H-5 | 7.7 - 7.9 | Doublet | ~7 | 2H |

| -OCH₃ | 3.9 - 4.1 | Singlet | - | 3H |

¹³C NMR Data (Expected)

Similarly, the carbons of the pyridine ring are expected to show shifts in their resonance frequencies upon N-oxidation. The alpha-carbons (C-2 and C-6) are typically deshielded, while the gamma-carbon (C-4) is expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 164 - 166 |

| C-4 | 138 - 140 |

| C-2, C-6 | 137 - 139 |

| C-3, C-5 | 126 - 128 |

| -OCH₃ | 52 - 54 |

Logical Relationship of NMR Data Analysis

Caption: A diagram showing the logical workflow for NMR data analysis.

Conclusion

This technical guide provides the essential information for the synthesis and spectroscopic characterization of this compound. While a definitive, published NMR dataset is elusive, the provided experimental protocol and the analysis of expected chemical shifts offer a solid foundation for researchers working with this compound. It is recommended that any new synthesis of this compound be accompanied by a full NMR characterization to contribute to the public body of scientific data.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methylisonicotinate-N-oxide

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methylisonicotinate-N-oxide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are utilizing vibrational spectroscopy for the characterization of pyridine-N-oxide derivatives. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow and molecular structure through diagrams.

Introduction to the Vibrational Characteristics of this compound

This compound is a derivative of pyridine-N-oxide, featuring a methyl ester group at the 4-position. Its FT-IR spectrum is characterized by the vibrational modes of its constituent functional groups: the pyridine-N-oxide ring and the methyl ester group. The N-oxide group significantly influences the electronic distribution within the pyridine ring, leading to characteristic shifts in the vibrational frequencies of the aromatic system compared to the parent pyridine. The methyl ester group contributes distinct stretching and bending vibrations.

The analysis of the FT-IR spectrum allows for the confirmation of the molecular structure, identification of functional groups, and assessment of sample purity. Key spectral regions of interest include the N-O stretching vibration, the carbonyl (C=O) stretching of the ester, the aromatic ring vibrations, and the various C-H stretching and bending modes.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted vibrational modes for this compound based on the analysis of related compounds such as pyridine-N-oxide and methyl isonicotinate. The assignments are based on established group frequency correlations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Description |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2995-2950 | Medium to Weak |

| Carbonyl (C=O) Stretch | ~1725 | Strong, characteristic of esters |

| Aromatic C=C and C=N Ring Stretching | 1620-1580, 1500-1400 | Medium to Strong, multiple bands |

| CH₃ Asymmetric Bending | ~1440 | Medium |

| CH₃ Symmetric Bending (Umbrella Mode) | ~1380 | Medium |

| N-O Stretch | 1280-1240 | Strong, characteristic of pyridine-N-oxides[1] |

| C-O Stretch (Ester) | 1300-1150 | Strong |

| Aromatic C-H In-Plane Bending | 1200-1000 | Medium to Weak, multiple bands |

| Aromatic C-H Out-of-Plane Bending | 900-700 | Strong to Medium, characteristic of substitution pattern |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

-

This compound sample (solid, crystalline powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Set the following parameters in the spectrometer software (typical values):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Apodization Function: Happ-Genzel

-

-

Initiate the sample scan.

-

Once the measurement is complete, the software will display the resulting FT-IR spectrum (typically in transmittance or absorbance).

3.4. Data Processing

-

If necessary, perform a baseline correction to flatten the spectral baseline.

-

Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

-

Compare the obtained spectrum with the predicted vibrational frequencies for structural confirmation.

Visualizing the Analytical Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the FT-IR analysis and the key functional groups within the this compound molecule.

Caption: Workflow for FT-IR Spectrum Analysis.

Caption: Key Functional Groups and Vibrational Modes.

Conclusion

The FT-IR spectrum of this compound provides a rich source of information for its structural characterization. The key absorption bands, including the strong N-O stretch, the intense C=O stretch of the ester, and the characteristic vibrations of the aromatic ring, serve as reliable markers for the identification of this compound. The experimental protocol outlined in this guide provides a robust method for obtaining high-quality spectra, and the accompanying diagrams offer a clear visualization of the analytical process and the molecular features of interest. This comprehensive approach ensures accurate and reproducible FT-IR analysis for applications in research and development.

References

Mass Spectrometry of Methylisonicotinate-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methylisonicotinate-N-oxide (MINO), a pyridine N-oxide derivative of methyl isonicotinate. The presence of the N-oxide functionality introduces characteristic fragmentation patterns that are crucial for its identification and differentiation from related isomers, such as hydroxylated analogues. This document outlines the expected fragmentation pathways under common ionization techniques, provides detailed experimental protocols for its analysis, and presents the data in a clear, structured format.

Molecular and Spectrometric Overview

This compound (MINO) has the molecular formula C7H7NO3 and a monoisotopic mass of 153.0426 Da. The N-oxide group significantly influences the molecule's fragmentation in mass spectrometry, making its behavior distinct from its parent compound, methyl isonicotinate.

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. Based on established fragmentation principles of aromatic N-oxides and methyl esters, a primary fragmentation route for MINO involves the characteristic loss of an oxygen atom.

A key fragmentation pathway for aromatic N-oxides is the cleavage of the N-O bond, leading to a radical cation corresponding to the deoxygenated molecule. Subsequent fragmentation would then likely follow patterns observed for methyl isonicotinate.

dot

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Mass Spectrometry Data (Predicted)

The following table summarizes the predicted prominent ions and their relative abundances for this compound under Electron Ionization (EI) conditions. This is a predictive table based on common fragmentation patterns for this class of compounds.

| m/z | Proposed Ion | Proposed Structure | Predicted Relative Abundance |

| 153 | [M]•+ | [C7H7NO3]•+ | Moderate |

| 137 | [M-O]•+ | [C7H7NO2]•+ | High |

| 122 | [M-OCH3]+ | [C6H4NO2]+ | Moderate |

| 106 | [M-O-OCH3]+ | [C6H4NO]+ | High |

| 78 | [C5H4N]+ | Pyridine cation | High |

| 51 | [C4H3]+ | Moderate |

Experimental Protocols

To analyze this compound by mass spectrometry, the following protocols are recommended.

Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion, or with the initial mobile phase for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with EI is a suitable method for the analysis of thermally stable and volatile compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., quadrupole or time-of-flight analyzer).

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI or APCI

LC-MS is a versatile technique for the analysis of a wide range of compounds. For N-oxides, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be informative.[1][2]

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI or APCI source.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive ion ESI or APCI.

-

Source Parameters (ESI):

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

-

Source Parameters (APCI):

-

Vaporizer Temperature: 350-450 °C (A higher temperature can be used to induce in-source deoxygenation)[1]

-

Corona Current: 4 µA

-

-

Mass Range: m/z 50-500.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

dot

Caption: General workflow for the mass spectrometric analysis.

Differentiating N-Oxides from Hydroxylated Isomers

A common challenge in drug metabolism studies is distinguishing between N-oxidation and hydroxylation, as both result in a 16 Da mass increase. In-source collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) can be employed to differentiate these isomers. A characteristic neutral loss of 16 Da (oxygen) is a strong indicator of an N-oxide, whereas hydroxylated compounds typically lose 18 Da (water).[1][2] Utilizing APCI with elevated source temperatures can promote this diagnostic deoxygenation.[1]

References

crystal structure of Methylisonicotinate-N-oxide

An In-depth Technical Guide on the Crystal Structure of Methylisonicotinate-N-oxide

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies and presents key data in a structured format for clarity and ease of comparison.

Introduction

This compound, with the chemical formula C₇H₇NO₃, is a derivative of isonicotinic acid.[1] Understanding its three-dimensional structure is crucial for applications in medicinal chemistry and materials science, as the spatial arrangement of atoms dictates its physical and chemical properties. This document details the crystallographic parameters and the experimental procedures used in its structural determination.

Crystal Structure and Properties

The has been determined by single-crystal X-ray diffraction. The analysis reveals that the molecule crystallizes in a monoclinic system. A key structural feature is the near coplanarity of the benzene ring and the methyl ester group, with a dihedral angle of 3.09(9)°.[1][2][3] The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules to form layers parallel to the (101) plane.[1][2]

Crystallographic Data

The fundamental crystallographic data for this compound at a temperature of 298 K are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight ( g/mol ) | 153.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2429 (14) |

| b (Å) | 10.347 (2) |

| c (Å) | 9.898 (2) |

| β (°) | 105.09 (3) |

| Volume (ų) | 716.2 (3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.420 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 0.11 |

Selected Bond Lengths and Angles

The following table presents a selection of significant bond lengths and angles within the this compound molecule.[1]

| Bond/Angle | Length (Å) / Degrees (°) |

| N1—O3 | 1.292 (2) |

| N1—C3 | 1.350 (3) |

| N1—C2 | 1.357 (3) |

| C5—C1 | 1.389 (3) |

| O1—C7 | 1.445 (3) |

| Angle | Degrees (°) |

| C3—N1—C2 | - |

| O3—N1—C3 | - |

Note: Specific angle values for C3—N1—C2 and O3—N1—C3 were not explicitly provided in the search results.

Hydrogen Bond Geometry

The intermolecular hydrogen bonding plays a crucial role in the stability of the crystal lattice. The geometry of the C—H···O hydrogen bonds is detailed below.[1]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C2—H2A···O2ⁱ | 0.93 | 2.44 | 3.204 (3) | 139 |

Symmetry code: (i) x, -y+3/2, z-1/2

Experimental Protocols

The experimental procedure for determining the involved crystallization, data collection, and structure refinement.

Crystallization

Colorless, block-shaped single crystals of this compound suitable for X-ray analysis were obtained by dissolving the compound in methanol and allowing the solvent to evaporate slowly in the air.[1]

X-ray Data Collection and Refinement

A Rigaku Mercury2 diffractometer was used for data collection.[1] A multi-scan absorption correction was applied to the collected data.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms attached to carbon atoms were positioned geometrically and treated as riding atoms.[1]

The table below summarizes the data collection and refinement parameters.[1][2]

| Parameter | Value |

| Diffractometer | Rigaku Mercury2 |

| Measured reflections | 7070 |

| Independent reflections | 1640 |

| Reflections with I > 2σ(I) | 972 |

| R_int | 0.053 |

| R[F² > 2σ(F²)] | 0.060 |

| wR(F²) | 0.180 |

| Goodness-of-fit (S) | 1.02 |

| Number of parameters | 100 |

| Δρ_max (e Å⁻³) | 0.18 |

| Δρ_min (e Å⁻³) | -0.16 |

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is illustrated in the following diagram.

Caption: Experimental workflow for the crystal structure determination of this compound.

References

X-ray Diffraction Analysis of Methylisonicotinate-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of Methylisonicotinate-N-oxide. The information is compiled from published crystallographic data, offering a detailed look at its molecular structure and the experimental procedures used for its characterization.

Core Data Summary

The crystallographic data for this compound provides a quantitative look into its solid-state structure. Key parameters from the analysis are summarized below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement.[1][2]

| Parameter | Value |

| Empirical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.2429 (14) Å |

| b | 10.347 (2) Å |

| c | 9.898 (2) Å |

| β | 105.09 (3)° |

| Volume | 716.2 (3) ų |

| Z | 4 |

| Calculated Density | 1.420 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 320 |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| Data Collection | |

| Theta range for data collection | 3.5 to 27.5° |

| Index ranges | -9 ≤ h ≤ 9, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 7070 |

| Independent reflections | 1640 [R(int) = 0.053] |

| Reflections with I > 2σ(I) | 972 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1640 / 0 / 100 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2σ(I)] | R1 = 0.060, wR2 = 0.180 |

| R indices (all data) | R1 = 0.104, wR2 = 0.205 |

| Largest diff. peak and hole | 0.18 and -0.16 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).[1]

| Bond | Length (Å) |

| N1—O3 | 1.292 (2) |

| N1—C3 | 1.350 (3) |

| N1—C2 | 1.357 (3) |

| C5—C1 | 1.389 (3) |

| C5—C4 | 1.357 (3) |

| O1—C7 | 1.445 (3) |

Table 3: Selected Bond Angles (°).[1]

| Angle | Degrees (°) |

| O3—N1—C3 | 118.4 (2) |

| O3—N1—C2 | 119.5 (2) |

| C3—N1—C2 | 122.1 (2) |

| C1—C5—C4 | 118.9 (2) |

| C1—C2—N1 | 119.0 (2) |

| C4—C3—N1 | 119.6 (2) |

Experimental Protocols

The successful analysis of this compound via X-ray diffraction is underpinned by a precise experimental methodology, from crystal synthesis to data analysis.

Synthesis and Crystallization

Colorless, block-shaped crystals of the title compound suitable for X-ray analysis were obtained by dissolving this compound (3 mmol, 0.46 g) in methanol and allowing the solvent to slowly evaporate in air.[1]

X-ray Data Collection

A suitable single crystal was mounted for data collection. The data were collected on a Rigaku Mercury2 diffractometer.[2] A multi-scan absorption correction was applied using the CrystalClear software.[2]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[2] All hydrogen atoms attached to carbon atoms were positioned geometrically and treated as riding atoms.[1] The final refinement was a full-matrix least-squares on F².[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial compound to the final structural analysis.

References

Solubility Profile of Methylisonicotinate-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methylisonicotinate-N-oxide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on the known properties of its parent compound, methyl isonicotinate, and the general characteristics of pyridine-N-oxides. Furthermore, this guide presents a detailed experimental protocol for the quantitative determination of its solubility and a logical workflow for this procedure.

Predicted Solubility of this compound

The introduction of the N-oxide functional group to the pyridine ring is expected to increase the polarity of the molecule and its capacity for hydrogen bonding. Pyridine-N-oxides are generally known to be soluble in water and most polar solvents. The parent compound, methyl isonicotinate, is reported to be slightly soluble in water and soluble in alcohols like ethanol, methanol, and isopropanol.[1][2][3][4]

Based on these characteristics, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderately to Highly Soluble | The N-oxide group significantly increases polarity and hydrogen bonding potential compared to the parent pyridine. |

| Methanol | Highly Soluble | "Like dissolves like" principle; both are polar and can engage in hydrogen bonding. | |

| Ethanol | Highly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO makes it a good solvent for many polar organic compounds. |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar solvents. | |

| Ethyl Acetate | Sparingly to Moderately Soluble | Lower polarity compared to alcohols and DMSO may limit solubility. | |

| Non-Polar | Toluene | Sparingly Soluble to Insoluble | The significant polarity of the N-oxide functional group will likely result in poor solubility in non-polar aromatic solvents. |

| Hexane | Insoluble | The large difference in polarity between the solute and the non-polar aliphatic solvent makes dissolution unfavorable. | |

| Halogenated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate polarity and can dissolve a range of organic compounds. |

| Chloroform | Soluble | Chloroform is a good solvent for many polar organic compounds, including pyridine derivatives.[3] |

Experimental Protocol: Determination of Solubility via Gravimetric Analysis

This section details a reliable and widely used method for the quantitative determination of the solubility of this compound.

Principle:

An excess amount of the solute (this compound) is equilibrated with a known volume of a solvent at a constant temperature to create a saturated solution. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed glass vial

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. An excess of solid should be visually present throughout the equilibration.

-

Pipette a precise volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of this compound. Gentle heating under a stream of nitrogen can facilitate evaporation.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide on the Electronic Properties of Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisonicotinate-N-oxide, a derivative of methyl isonicotinate, belongs to the class of aromatic N-oxides. These compounds are characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. This structural feature significantly influences the electronic distribution within the molecule, leading to unique physicochemical and potentially biological properties. The N-oxide functional group is known to increase polarity and the potential for hydrogen bonding compared to the parent pyridine. This guide provides a comprehensive overview of the currently available data on the electronic properties of this compound, including experimental data and methodologies for its synthesis and characterization.

Electronic and Physical Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and interactions with biological systems. While a complete experimental and computational dataset for the electronic properties of this compound is not extensively available in the public domain, some key physical and electronic parameters have been determined.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that key electronic properties such as HOMO/LUMO energies, dipole moment, electron affinity, and ionization potential for this specific molecule have not been reported in the reviewed literature.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₇NO₃ | General | [1] |

| Molecular Weight | 153.14 g/mol | General | [1] |

| Crystal System | Monoclinic | Crystallographic | [2] |

| Space Group | P2₁/c | Crystallographic | [2] |

| Unit Cell Dimensions | a = 7.2429(14) Å, b = 10.347(2) Å, c = 9.898(2) Å, β = 105.09(3)° | Crystallographic | [2] |

| Cell Volume | 716.2(3) ų | Crystallographic | [2] |

| Permittivity | 6.5 (at 1 MHz, room temperature) | Experimental | [2] |

General Electronic Characteristics of Aromatic N-Oxides

Based on studies of related aromatic N-oxides, the following general electronic characteristics can be inferred for this compound:

-

Increased Polarity: The N-O bond is highly polar, leading to a significant molecular dipole moment. This increased polarity enhances solubility in polar solvents and the propensity for intermolecular interactions such as hydrogen bonding.

-

Altered Reactivity: The N-oxide group can act as both an electron-donating and electron-withdrawing group, depending on the reaction. It can direct electrophilic substitution to the 2- and 4-positions of the pyridine ring and is also susceptible to deoxygenation.

-

Frontier Molecular Orbitals: In related pyridine N-oxides, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter influencing the molecule's stability and absorption of light. While specific values for this compound are not available, computational studies on similar compounds could provide reasonable estimates.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the oxidation of methyl isonicotinate.

Materials:

-

Methyl isonicotinate

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium carbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve methyl isonicotinate in glacial acetic acid.

-

Slowly add a 30% hydrogen peroxide solution to the flask while stirring and maintaining the temperature below 60-70°C.

-

After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization by Single-Crystal X-ray Diffraction

The following protocol describes the general steps for obtaining single crystals suitable for X-ray diffraction analysis.[2]

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol).

-

Slowly evaporate the solvent at room temperature over several days.

-

Colorless, block-shaped crystals should form.

-

Select a suitable single crystal and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS and SHELXL).

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the electronic properties of this compound. While experimental data on its crystal structure and permittivity are established, a significant gap exists in the literature regarding a comprehensive set of its electronic parameters, such as HOMO/LUMO energies and dipole moment. The provided synthesis and characterization protocols offer a foundation for researchers to produce and further investigate this compound. Future computational and experimental studies are warranted to fully elucidate the electronic structure of this compound, which will be invaluable for its potential applications in drug development and materials science.

References

A Technical Guide to Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methylisonicotinate-N-oxide, a heterocyclic N-oxide compound. It covers its chemical and physical properties, experimental protocols for its synthesis and characterization, and the broader context of N-oxide functionalities in medicinal chemistry. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identity and Properties

This compound, also known as Methyl pyridine-4-carboxylate 1-oxide or 4-(Methoxycarbonyl)pyridine N-oxide, is a derivative of methyl isonicotinate.[1][2] The presence of the N-oxide group significantly influences its chemical properties, making it a subject of interest in medicinal chemistry. Molecules with N-oxide functionalities are widely present in nature and play a crucial role as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[3][4] The highly polar N⁺-O⁻ bond can enhance water solubility, decrease cell membrane permeability, and introduce unique redox reactivity, which is particularly relevant for the development of hypoxia-activated prodrugs.[3][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3783-38-8 | [6][7][8][9] |

| Molecular Formula | C₇H₇NO₃ | [1][6][7] |

| Molecular Weight | 153.14 g/mol | [1][6][8] |

| Melting Point | 116-118.5 °C | [6][8] |

| Boiling Point | 340.5 ± 15.0 °C (Predicted) | [8] |

| Appearance | Colorless, block-shaped crystals | [10] |

| MDL Number | MFCD00128856 | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the N-oxidation of its parent compound, methyl isonicotinate. The general approach for synthesizing heterocyclic N-oxides involves the use of an oxidizing agent.

General Synthesis of this compound

This protocol describes a general method for the N-oxidation of a pyridine derivative, adapted for the synthesis of this compound. The parent compound, methyl isonicotinate, is typically synthesized via the esterification of isonicotinic acid with methanol.[11][12]

Objective: To synthesize this compound through the oxidation of methyl isonicotinate.

Materials:

-

Methyl isonicotinate

-

Hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA)

-

Glacial acetic acid (if using H₂O₂)

-

Dichloromethane (if using m-CPBA)

-

Sodium sulfite or sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: Dissolve methyl isonicotinate in a suitable solvent like glacial acetic acid.

-

Oxidation: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining the temperature, typically between 70-80°C. The reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture and cautiously quench the excess peroxide by adding a reducing agent, such as sodium sulfite solution, until a negative test with starch-iodide paper is achieved.

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization.

General workflow for the synthesis and purification of this compound.

Protocol for Single Crystal Growth

This protocol is based on the experimental description for obtaining single crystals of this compound suitable for X-ray diffraction analysis.[10]

Objective: To grow high-quality single crystals of this compound.

Materials:

-

Purified this compound (0.46 g, 3 mmol)

-

Methanol

-

Small beaker or vial

-

Parafilm or other means for slow evaporation

Methodology:

-

Dissolution: Dissolve the purified this compound in a minimal amount of methanol at room temperature.[10]

-

Slow Evaporation: Cover the container in a way that allows for very slow evaporation of the solvent (e.g., by piercing a few small holes in a parafilm cover).

-

Crystallization: Leave the solution undisturbed in a location with stable temperature and minimal vibration.

-

Harvesting: Over several days, as the methanol slowly evaporates, colorless, block-shaped crystals suitable for X-ray analysis will form.[10] Harvest the crystals carefully from the remaining solution.

Role in Drug Development and Medicinal Chemistry

Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[13] The N-oxide functional group can serve several strategic purposes in drug design.

Key Roles of the N-oxide Moiety:

-

Bioisostere: The N-oxide group can act as a bioisosteric replacement for other functional groups to modify a molecule's steric and electronic profile, potentially improving its pharmacological properties.

-

Prodrugs for Hypoxic Tissues: The N-oxide can be reduced back to the parent amine by enzymes (e.g., reductases) that are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors.[3] This targeted bioactivation makes N-oxides attractive candidates for developing hypoxia-activated prodrugs.[5]

-

Improved Pharmacokinetics: The polarity of the N⁺-O⁻ bond can increase a compound's water solubility and modulate its ability to cross biological membranes, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]

Logical pathway for N-oxide prodrug activation in a hypoxic environment.

The study of compounds like this compound provides a valuable platform for exploring these principles, potentially leading to the development of novel therapeutic agents.

References

- 1. Methyl isonicotinate N-oxide [oakwoodchemical.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. 3783-38-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 3783-38-8 [m.chemicalbook.com]

- 9. 3783-38-8 Cas No. | Methyl isonicotinate N-oxide | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methylisonicotinate-N-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. It details the physicochemical properties, general experimental protocols for its synthesis and analysis, and a workflow for its preparation.

Core Properties of this compound

This compound, also known as methyl pyridine-4-carboxylate 1-oxide or 4-(methoxycarbonyl)pyridine N-oxide, is an oxidized derivative of methyl isonicotinate.[1] The introduction of the N-oxide group significantly alters the molecule's electronic properties and polarity, making it a versatile building block.[2][3] The N-oxide moiety is highly polar, can form strong hydrogen bonds, and can increase the water solubility of parent compounds.[2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₃ | [1][4][5][6] |

| Molecular Weight | 153.14 g/mol | [1][4][5] |

| CAS Number | 3783-38-8 | [1][4][5][6] |

| Melting Point | 116-118.5 °C | [4][5] |

| Synonyms | 1-oxy-isonicotinic acid methyl ester, 1-Oxidopyridin-1-ium-4-carboxylic acid methyl ester | [6] |

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the synthesis and characterization of this compound based on standard organic chemistry practices for N-oxidation.

The synthesis of this compound is typically achieved through the direct oxidation of its parent pyridine, methyl isonicotinate. Hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are common oxidants for this transformation.[2][7]

Objective: To synthesize this compound via oxidation.

Materials:

-

Methyl isonicotinate

-

Hydrogen peroxide (30% solution) or mCPBA

-

Glacial acetic acid (if using H₂O₂)

-

Dichloromethane (if using mCPBA)

-

Sodium sulfite or sodium thiosulfate (for quenching)

-

Sodium bicarbonate

-

Ethyl acetate (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer

Procedure (using Hydrogen Peroxide):

-

Reaction Setup: In a round-bottom flask, dissolve methyl isonicotinate in glacial acetic acid.

-

Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Cool the reaction mixture and carefully quench any remaining peroxide by the slow addition of a reducing agent solution (e.g., sodium sulfite).

-

Neutralization & Extraction: Neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield colorless crystals.[4]

Objective: To confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected Outcome: The introduction of the oxygen atom leads to a characteristic downfield shift of the neighboring protons and carbons in the pyridine ring compared to the starting material, methyl isonicotinate.[2]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the IR spectrum.

-

Expected Outcome: A prominent and characteristic vibration band for the N⁺–O⁻ bond should be observable, typically around 930 cm⁻¹.[2]

-

-

Melting Point Determination:

Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for Synthesis and Purification.

References

- 1. Methyl isonicotinate N-oxide [oakwoodchemical.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. This compound CAS#: 3783-38-8 [m.chemicalbook.com]

- 5. 3783-38-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. N-oxide synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of Methylisonicotinate-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point, synthesis, and potential biological relevance of Methylisonicotinate-N-oxide. The information is intended to support research and development activities in medicinal chemistry and related fields.

Physicochemical Data of this compound

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 116-118°C | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 3783-38-8 | [1] |

Experimental Protocols

Detailed methodologies for the determination of the melting point and a plausible synthetic route for this compound are provided below.

Melting Point Determination

The melting point of this compound was determined to be in the range of 116-118°C[1]. A standard method for determining the melting point of a crystalline organic solid involves the use of a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the powder into the sealed end, filling it to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Caption: Workflow for Melting Point Determination.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from isonicotinic acid. The first step is the esterification of isonicotinic acid to form methyl isonicotinate, followed by the N-oxidation of the pyridine ring.

Step 1: Synthesis of Methyl Isonicotinate

-

A suspension of isonicotinic acid in methanol is cooled.

-

Sulfuric acid is added dropwise while maintaining a low temperature.

-

The mixture is then heated under reflux for several hours.

-

After cooling, the reaction mixture is poured onto ice and neutralized with a base such as sodium carbonate.

-

The product, methyl isonicotinate, is extracted with an organic solvent (e.g., ether), and the solvent is removed under reduced pressure to yield the crude product.

Step 2: N-Oxidation of Methyl Isonicotinate

-

Methyl isonicotinate is dissolved in a suitable solvent like acetic acid.

-

An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., peracetic acid), is added portion-wise to the solution, while monitoring the temperature.

-

The reaction mixture is stirred at an elevated temperature for several hours until the reaction is complete.

-

The solvent and any excess reagents are removed, often under vacuum.

-

The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent.

Caption: Synthetic Pathway to this compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented in the public domain, the N-oxide functional group in heterocyclic compounds is of significant interest in medicinal chemistry.

Heterocyclic N-oxides are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties. A key aspect of their biological function can be their role as mimics or donors of nitric oxide (NO).

Nitric oxide is a critical signaling molecule in various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. The NO signaling pathway often involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates cGMP-dependent protein kinases, resulting in downstream physiological effects like smooth muscle relaxation.

Given its structure, this compound could potentially act as a bioisostere for other biologically active molecules or serve as a prodrug that releases a bioactive compound upon in-vivo reduction of the N-oxide group. Further research is warranted to explore the specific biological activities and potential involvement in signaling pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for Methylisonicotinate-N-oxide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisonicotinate-N-oxide is a versatile heterocyclic ligand utilized in coordination chemistry. As a derivative of pyridine-N-oxide, it possesses a hard oxygen donor atom from the N-oxide group and potentially a softer nitrogen atom from the pyridine ring, although coordination typically occurs through the exocyclic oxygen atom. The ester functionality can influence the electronic properties of the pyridine ring and may participate in intermolecular interactions, contributing to the formation of diverse supramolecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes involving this compound.

Coordination Behavior of this compound

This compound typically acts as a monodentate ligand, coordinating to metal centers through the oxygen atom of the N-oxide group. The lone pairs on the oxygen atom allow for the formation of stable coordinate bonds with a variety of transition metal ions. In some cases, it can also act as a bridging ligand, connecting two metal centers. The coordination environment around the metal ion is further completed by other ligands, such as anions (e.g., halides, sulfate, nitrate) or solvent molecules (e.g., water, methanol).

Applications in Coordination Chemistry

The coordination complexes of this compound and related pyridine-N-oxide ligands are of interest for their potential applications in various fields:

-

Catalysis: The metal complexes can serve as catalysts in organic reactions, such as oxidation and polymerization.

-